molecular formula C11H11ClIN3O B1460190 5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416713-15-9

5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1460190
CAS No.: 1416713-15-9
M. Wt: 363.58 g/mol
InChI Key: FZURCRAFEKVBNJ-UHFFFAOYSA-N
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Description

The compound is a pyrazolopyridine derivative with a tetrahydropyran group. Pyrazolopyridines are a class of compounds that have been studied for their diverse biological activities . Tetrahydropyran is a saturated heterocyclic compound containing a six-membered ring with five carbon atoms, one oxygen atom, and one double bond .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound .

Scientific Research Applications

Synthesis and Reactivity

  • Compounds similar to 5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine are used in various chemical synthesis processes. For example, Vilkauskaitė et al. (2011) discussed the use of related compounds in Sonogashira-type cross-coupling reactions, leading to the formation of 1-phenylpyrazolo[4,3-c]pyridines and their oxides (Vilkauskaitė, Šačkus, & Holzer, 2011).

Corrosion Inhibition

  • Pyrazolopyridine derivatives, akin to the chemical , have been investigated for their role as corrosion inhibitors. Dandia et al. (2013) synthesized similar compounds and studied their effectiveness in protecting mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013).

Antimicrobial and Antiproliferative Activities

  • Compounds within this chemical class have shown potential in biomedical applications. For instance, Razmienė et al. (2021) synthesized a series of pyrazolopyridines and evaluated them for antiproliferative activity against various cancer cell lines, revealing significant potential in cancer treatment (Razmienė et al., 2021).

Optical and Electronic Properties

  • The optical and electronic properties of pyrazolopyridine derivatives are of interest in the field of material sciences. Zedan, El-Taweel, & El-Menyawy (2020) investigated the structural, optical, and diode characteristics of pyridine derivatives, highlighting their potential in optoelectronic applications (Zedan, El-Taweel, & El-Menyawy, 2020).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some pyrazolopyridines are used for their biological activities .

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards of the compound .

Future Directions

The future directions would depend on the specific applications of the compound. Pyrazolopyridines and tetrahydropyrans are both areas of active research due to their diverse biological activities and synthetic utility .

Properties

IUPAC Name

5-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3O/c12-8-5-4-7-10(14-8)11(13)15-16(7)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZURCRAFEKVBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=N2)I)N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 3
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5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 4
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 5
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 6
5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

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